molecular formula C23H17FO7S B2978385 (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate CAS No. 929505-41-9

(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate

Cat. No.: B2978385
CAS No.: 929505-41-9
M. Wt: 456.44
InChI Key: UEDKAMUDQRDPHF-UUYOSTAYSA-N
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Description

(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate is a useful research compound. Its molecular formula is C23H17FO7S and its molecular weight is 456.44. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

  • A study by Pişkin, Canpolat, and Öztürk (2020) describes the synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds, including variations with dimethoxybenzylidene groups, exhibit properties useful for photodynamic therapy, particularly in cancer treatment, due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Controlled Drug Delivery Systems

  • Research by Noorian, Hemmatinejad, and Navarro (2020) explores the encapsulation of bioactive molecules on metal-organic frameworks for controlled topical drug delivery. The study demonstrates the potential of these frameworks, including those with dimethoxybenzylidene groups, in applications such as skin cancer therapy and antibacterial treatments (Noorian, Hemmatinejad, & Navarro, 2020).

Nucleophilic Reactions in Organic Chemistry

  • Mlostoń and Heimgartner (2007) investigated the reaction of dimethoxycarbene with imine moieties, including derivatives with benzenesulfonamide. This study contributes to the understanding of nucleophilic reactions involving dimethoxycarbene, which is relevant to the synthesis of various organic compounds (Mlostoń & Heimgartner, 2007).

O-Demethylation Processes

  • Stupperich, Konle, and Eckerskorn (1996) researched the O-demethylation capabilities of enzymes from Sporomusa, which can cleave methyl-oxygen linkages in compounds including dimethoxybenzylidene derivatives. This study provides insights into biochemical processes involving O-demethylation (Stupperich, Konle, & Eckerskorn, 1996).

Crystal Structure Analysis

  • Li et al. (2014) conducted a study on the crystal structure of benzenesulfonamide derivatives, distinguishing between imine and amine tautomers. This research is significant in understanding the structural aspects of such compounds, including those with dimethoxybenzylidene components (Li et al., 2014).

Properties

IUPAC Name

[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-fluorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FO7S/c1-28-16-6-10-20(29-2)14(11-16)12-22-23(25)19-9-5-17(13-21(19)30-22)31-32(26,27)18-7-3-15(24)4-8-18/h3-13H,1-2H3/b22-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDKAMUDQRDPHF-UUYOSTAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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